2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2S/c1-16(2,3)12-13(25)19-14-20-21-15(23(14)22-12)26-8-11(24)18-10-6-4-9(17)5-7-10/h4-7H,8H2,1-3H3,(H,18,24)(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHBHBQIPCVEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide (CAS Number: 898479-63-5) is a synthetic derivative belonging to the class of heterocyclic compounds. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.4 g/mol. The structure features a triazole ring fused with a triazinone moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 898479-63-5 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing triazole and thiazole rings have been reported to show potent cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, compounds targeting tyrosine kinase receptors have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Selectivity : Preliminary toxicity assessments suggest that these compounds may exhibit selective toxicity towards cancer cells while sparing normal cells. For example, certain derivatives demonstrated IC50 values significantly lower in cancer cell lines compared to normal fibroblast cells .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of related compounds on gastric cancer cell lines (NUGC), it was found that certain derivatives had IC50 values in the nanomolar range, indicating high potency against these cells while maintaining low toxicity towards normal cells .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that specific substitutions on the triazole and phenyl rings could enhance biological activity. For instance, electron-donating groups at certain positions were found to increase potency against various cancer types .
Comparison with Other Compounds
To provide context for the biological activity of This compound , a comparison with other known anticancer agents is useful.
| Compound Name | IC50 (µM) | Selectivity (Cancer/Normal) |
|---|---|---|
| Compound A (related derivative) | 0.025 | 400-fold |
| Compound B (standard drug) | 0.050 | 50-fold |
| Target Compound | TBD | TBD |
Scientific Research Applications
Antimicrobial Activity
- Antifungal and Antibacterial Properties : Compounds containing the 1,2,4-triazole scaffold have demonstrated potent antifungal and antibacterial activities. For instance, derivatives of triazoles have been shown to be effective against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The specific compound may exhibit similar properties due to its structural characteristics.
- Anticancer Potential : Triazole derivatives are being investigated for their anticancer properties. Studies have indicated that certain triazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells . The presence of the fluorophenyl group may enhance the compound's efficacy by improving its interaction with biological targets.
Anti-inflammatory Effects
Research suggests that triazole derivatives can also possess anti-inflammatory properties. The structural features of 2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide may contribute to its ability to modulate inflammatory pathways .
Supramolecular Chemistry
The unique structural attributes of triazole compounds allow them to participate in supramolecular interactions. This can lead to the development of new materials with specific properties such as enhanced stability and responsiveness to environmental stimuli .
Corrosion Inhibition
Triazole derivatives have been explored as corrosion inhibitors for metals due to their ability to form protective layers on metal surfaces. The sulfanyl group in this compound may enhance its effectiveness as a corrosion inhibitor by facilitating adsorption onto metal surfaces .
Case Studies and Research Findings
Comparison with Similar Compounds
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazolium (TATOT) Derivatives
TATOT-based compounds share the fused triazolo-triazine core but lack the sulfanyl-acetamide-fluorophenyl substituents. These derivatives exhibit exceptional thermal stability (decomposition temperatures up to 280°C), low sensitivity to mechanical stimuli (impact and friction), and low toxicity, qualifying them as "green explosives" .
Triazole-Triazine Hybrids in Energetic Materials
Neutral TATOT and its ionic salts prioritize detonation velocity (calculated values: ~8,900 m/s) and stability over bioactivity.
Functional Group Analogues
Sulfanyl-Linked Compounds
Sulfanyl (-S-) groups in compounds like allicin (a natural disulfide) are associated with redox modulation and ferroptosis induction in cancer cells . While the target compound’s sulfanyl group may share this redox activity, its linkage to a triazolo-triazine core (vs. allyl sulfoxides in allicin) likely alters reactivity and specificity.
4-Fluorophenyl-Containing Pharmaceuticals
Fluorophenyl groups are common in drugs (e.g., fluoxetine) due to their metabolic stability and π-π stacking interactions. The acetamide linkage in the target compound parallels structures in protease inhibitors or kinase-targeting agents, though specific bioactivity data are unavailable in the provided evidence.
Physicochemical and Toxicological Profiles
Research Implications and Gaps
- Stability and Sensitivity : The tert-butyl group in the target compound may improve thermal stability compared to natural FINs but likely remains less stable than TATOT salts due to the acetamide’s lower thermal resilience .
- Bioactivity : While OSCC-selective ferroptosis inducers are documented , the target compound’s fluorophenyl and sulfanyl groups warrant investigation for similar mechanisms.
- Toxicity : TATOT derivatives show low toxicity, but the fluorophenyl group in the target compound may introduce hepatotoxic or neurotoxic risks common to aryl halides.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C (Step 1) | Prevents side reactions |
| Solvent | DMF for Step 2 | Enhances nucleophilicity |
| Catalyst | Triethylamine (1.5 eq.) | Accelerates coupling reactions |
Basic: What analytical techniques are recommended for characterizing this compound’s physical-chemical properties?
Methodological Answer:
- Structural Confirmation : Use -/-NMR to verify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient, 90% purity threshold) .
- Mass Analysis : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]) within 2 ppm error .
Advanced: How can computational methods predict this compound’s regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- Quantum Chemical Calculations : Perform density functional theory (DFT) at the B3LYP/6-31G* level to map electron density on the triazolo-triazine core. Fluorine substituents create electron-deficient regions, directing electrophiles to the sulfur-linked carbon .
- Reaction Path Search : Use software like Gaussian or ORCA to simulate transition states and identify kinetically favored pathways .
- Validation : Compare computational predictions with experimental LC-MS data on reaction intermediates .
Advanced: What strategies resolve contradictions in reported biological activity data for structurally similar analogs?
Methodological Answer:
- Structural-Activity Comparison : Tabulate substituent effects (e.g., tert-butyl vs. methyl groups) on IC values (Table 1) .
- Assay Standardization : Re-test compounds under uniform conditions (e.g., 10% FBS, pH 7.4) to eliminate buffer/pH variability .
- Statistical Modeling : Apply multivariate regression to isolate variables (e.g., lipophilicity, H-bond donors) influencing activity discrepancies .
Q. Table 1: Substituent Impact on Enzyme Inhibition (Hypothetical Data)
| Substituent (R) | Target Enzyme | IC (nM) | Reference |
|---|---|---|---|
| tert-butyl | Kinase X | 12 ± 2 | |
| Methyl | Kinase X | 45 ± 5 |
Basic: What in vitro assays are suitable for preliminary toxicity profiling?
Methodological Answer:
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48-hour exposure, IC > 50 µM deemed safe) .
- Metabolic Stability : Microsomal incubation (human liver microsomes, t > 30 min preferred) .
- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC > 10 µM acceptable) .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with variations at the 4-fluorophenyl or tert-butyl positions .
- Binding Affinity Mapping : Use molecular docking (AutoDock Vina) to correlate substituent size/polarity with target binding (e.g., kinase ATP pockets) .
- Pharmacokinetic Optimization : Introduce methoxy groups to improve solubility (logP reduction by 0.5–1.0) .
Advanced: What experimental approaches validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h, monitor degradation via HPLC .
- Light/Thermal Stability : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) .
- Oxidative Stress : Treat with 0.1% HO, quantify intact compound using LC-MS .
Basic: How is crystallographic data utilized to confirm molecular geometry?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Analyze bond lengths (e.g., C-S bond ≈ 1.76 Å) and dihedral angles to confirm planarity of the triazolo-triazine core .
- Validation : Compare experimental data with Cambridge Structural Database entries for analogous compounds .
Advanced: What methodologies identify biological targets for this compound?
Methodological Answer:
- Chemoproteomics : Use photoaffinity labeling with a biotin-tagged analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) at 1 µM .
- Molecular Dynamics (MD) : Simulate binding to ATP-binding sites over 100 ns trajectories to assess stability .
Advanced: How can reaction scalability be addressed without compromising efficiency?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation .
- Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported CuI) for thioether formation .
- DoE Optimization : Apply design of experiments (DoE) to identify critical factors (e.g., stoichiometry, mixing speed) for scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
